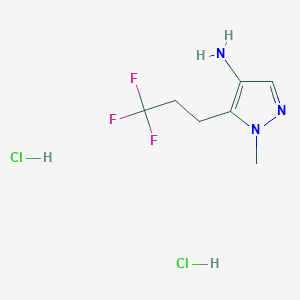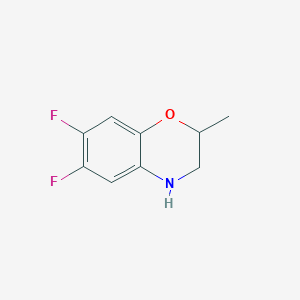
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one is a heterocyclic compound with a unique structure that includes an amino group, a chloromethyl group, and a naphthyridinone core
作用機序
Target of Action
The primary target of the compound 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one, also known as 7-AMINO-4-(CHLOROMETHYL)-1H-1,8-NAPHTHYRIDIN-2-ONE, is thiol groups present in cells . These thiol groups play a crucial role in various cellular processes, including cell signaling, protein function, and cellular defense against oxidative stress .
Mode of Action
The compound interacts with its targets, the thiol groups, through a glutathione S-transferase–mediated reaction . This reaction transforms the compound into cell-impermeant reaction products . The compound contains a chloromethyl group that reacts with the thiol groups .
Biochemical Pathways
The compound affects the glutathione pathway, which is crucial for maintaining the redox state of the cell . The interaction of the compound with thiol groups can influence the function of proteins and other molecules that contain these groups, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The compound is designed to freely pass through cell membranes . Once inside the cell, it is transformed into cell-impermeant reaction products . This property ensures the compound’s retention within the cell, allowing for its effects to be observed over a prolonged period .
Result of Action
The compound’s action results in the generation of fluorescent probes within the cell . This makes the compound an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the presence of amine-containing buffers should be avoided as they can interfere with the compound’s action . Furthermore, the compound should be stored at low temperatures (≤ –20oC) and protected from light to maintain its stability .
生化学分析
Biochemical Properties
The compound 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one plays a significant role in biochemical reactions. It contains a chloromethyl group that reacts with thiol groups, utilizing a glutathione S-transferase–mediated reaction . This interaction with enzymes and proteins within the cell allows the compound to be transformed into cell-impermeant reaction products .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can freely penetrate cell membranes and transform into reaction products that are retained in living cells through several generations . This property makes it an excellent tool for monitoring cell movement, location, proliferation, migration, chemotaxis, and invasion .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The chloromethyl group in the compound reacts with thiol groups, likely in a glutathione S-transferase–mediated reaction . This reaction transforms the compound into a cell-impermeant fluorescent dye–thioether adduct .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is well-retained in cells, showing a fluorescent signal retention of more than 72 hours (typically three to six generations) . This allows for long-term studies of normal and transformed cells in culture .
Metabolic Pathways
The compound’s interaction with glutathione S-transferase suggests it may be involved in glutathione metabolism .
Transport and Distribution
This compound can freely penetrate cell membranes . Once inside the cell, it is transformed into reaction products that are not permeable to the cell membrane . This property allows the compound to be well-retained within cells .
Subcellular Localization
The subcellular localization of this compound is primarily cytoplasmic . The compound penetrates the cell membrane and transforms into reaction products within the cell . These reaction products are retained in the cytoplasm, allowing for long-term tracking of cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the naphthyridinone core, followed by the introduction of the amino and chloromethyl groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
化学反応の分析
Types of Reactions
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloromethyl group can produce a variety of substituted naphthyridinones.
科学的研究の応用
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
7-Amino-4-methylcoumarin: Another compound with an amino group and a methyl group, used as a fluorescent probe.
4-Aminocoumarin: Known for its biological applications, including antibacterial and anticancer activities.
7-Amino-4-(trifluoromethyl)coumarin: Used in quantum-mechanical and spectral studies.
Uniqueness
7-Amino-4-(chloromethyl)-1,8-naphthyridin-2(1H)-one is unique due to its specific combination of functional groups and its naphthyridinone core. This structure provides distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
IUPAC Name |
7-amino-4-(chloromethyl)-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-4-5-3-8(14)13-9-6(5)1-2-7(11)12-9/h1-3H,4H2,(H3,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVCCXMNBLZSGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CC(=O)N2)CCl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)
![3-[3-(4-benzylpiperazine-1-carbonyl)phenyl]-7-chloro-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)




![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)


![7-ethyl-3,9-dimethyl-1-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3001561.png)

![Ethyl 5-benzyl-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B3001564.png)


